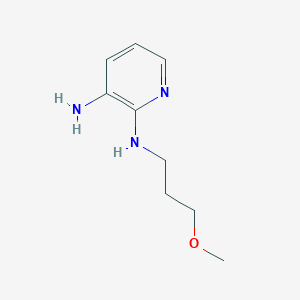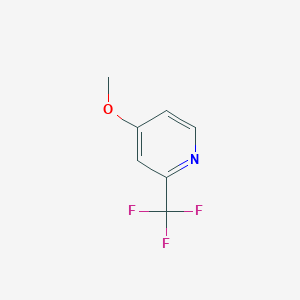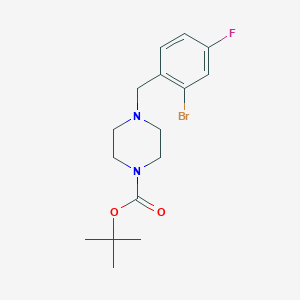![molecular formula C19H13FN2 B1321112 2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole CAS No. 2622-70-0](/img/structure/B1321112.png)
2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole
Overview
Description
2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole is a heterocyclic aromatic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to the benzimidazole core. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole is the α1β2γ2 GABA-A receptor . This receptor subpopulation is expressed in the basal ganglia region of the brain and plays a crucial role in various neurological functions .
Mode of Action
This compound acts as a positive allosteric modulator (PAM) . It interacts preferentially with the α1/γ2 interface of the GABA-A receptor . This interaction enhances the receptor’s response to its neurotransmitter, gamma-aminobutyric acid (GABA), resulting in increased inhibitory effects on neuronal activity .
Biochemical Pathways
The compound’s action on the GABA-A receptor affects the GABAergic signaling pathway. By enhancing the inhibitory effects of GABA, it can influence various downstream effects related to neuronal excitability and neurotransmission . .
Pharmacokinetics
This suggests that the compound has good metabolic stability, which can positively impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve modulation of neuronal activity. By enhancing the inhibitory effects of GABA on the α1β2γ2 GABA-A receptor, it can potentially help tackle a variety of neurological dysfunctions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the presence of other substances that can interact with the GABA-A receptor, the physiological state of the neurons, and the specific characteristics of the neuronal environment.
Biochemical Analysis
Biochemical Properties
2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole plays a pivotal role in biochemical reactions, particularly as a positive allosteric modulator of the GABA-A receptor . This compound interacts with the α1β2γ2 subpopulation of the GABA-A receptor, enhancing its activity. The interaction primarily occurs at the α1/γ2 interface, leading to increased receptor modulation and improved metabolic stability . Additionally, this compound exhibits reduced potential for hepatotoxicity, making it a promising candidate for therapeutic applications .
Cellular Effects
This compound has been shown to influence various cellular processes. It modulates cell signaling pathways, particularly those involving the GABA-A receptor, which plays a crucial role in neurotransmission . This modulation can affect gene expression and cellular metabolism, leading to changes in cell function. For instance, the compound has demonstrated anti-proliferative activities against breast cancer cell lines, indicating its potential as an anti-cancer agent . Furthermore, it exhibits immunomodulatory activity by triggering the repolarization of macrophages from the M1 to the M2a phenotype, highlighting its anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the GABA-A receptor. The compound acts as a positive allosteric modulator, enhancing the receptor’s activity by binding to the α1/γ2 interface . This interaction leads to increased receptor modulation, resulting in enhanced neurotransmission. Additionally, the compound’s anti-cancer properties are attributed to its ability to bind tightly to Polo-like kinases (Plk1) receptors, inhibiting their activity and thereby reducing cancer cell proliferation . These binding interactions and enzyme inhibitions are crucial for the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good metabolic stability, which is essential for its sustained activity . Studies have shown that it maintains its modulatory effects on the GABA-A receptor over extended periods, indicating its potential for long-term therapeutic use . Additionally, the compound’s stability and reduced potential for hepatotoxicity contribute to its favorable temporal effects in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates the GABA-A receptor, enhancing neurotransmission without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including potential hepatotoxicity and other adverse reactions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to its interaction with the GABA-A receptor . The compound’s metabolic stability is attributed to its resistance to rapid biotransformation, which is a common issue with other modulators . This stability ensures sustained activity and reduces the risk of adverse effects. Additionally, the compound’s interaction with metabolic enzymes and cofactors plays a crucial role in its overall metabolic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with specific transporters and binding proteins . The compound’s ability to bind tightly to its target receptors ensures efficient distribution to the desired sites of action . Additionally, its favorable pharmacokinetic properties, including good bioavailability and metabolic stability, contribute to its effective transport and distribution within the body .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting the GABA-A receptor within the cell membrane . The compound’s interaction with the α1/γ2 interface of the receptor ensures its precise localization and activity . Additionally, any post-translational modifications or targeting signals that direct the compound to specific compartments or organelles further enhance its subcellular localization and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with 4-fluorobenzaldehyde in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or acetic acid. The resulting intermediate is then cyclized to form the benzimidazole ring.
Another approach involves the use of a multicomponent reaction, where o-phenylenediamine, 4-fluorobenzaldehyde, and a suitable oxidizing agent are combined in a one-pot reaction. This method offers the advantage of simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and various substituted benzimidazole compounds.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a building block for the synthesis of other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole
Uniqueness
2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorophenyl and phenyl groups enhances its binding affinity and selectivity for the GABA-A receptor, making it a valuable compound for therapeutic applications .
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-phenylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2/c20-15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJYNVUQHFCCSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609976 | |
| Record name | 2-(4-Fluorophenyl)-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2622-70-0 | |
| Record name | 2-(4-Fluorophenyl)-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

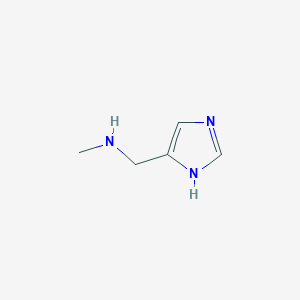

![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)

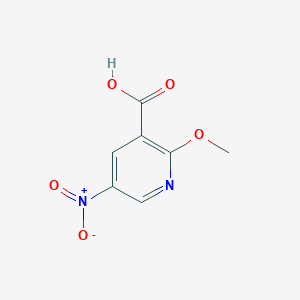
![2-Methyldibenzo[F,H]quinoxaline](/img/structure/B1321052.png)


